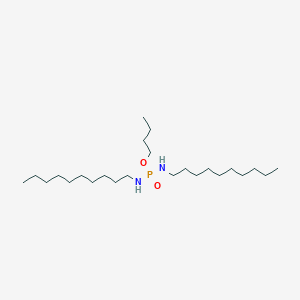
Butyl N,N'-didecylphosphorodiamidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl N,N’-didecylphosphorodiamidate is an organophosphorus compound that features a butyl group and two decyl groups attached to a phosphorodiamidate core. This compound is part of a broader class of phosphoramidates, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl N,N’-didecylphosphorodiamidate typically involves the reaction of butylamine with decylphosphorodiamidate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The process involves the following steps:
Preparation of Decylphosphorodiamidate: Decylamine is reacted with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine to form decylphosphorodiamidate.
Reaction with Butylamine: The decylphosphorodiamidate is then reacted with butylamine to form Butyl N,N’-didecylphosphorodiamidate. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene at a temperature of around 0-5°C.
Industrial Production Methods
Industrial production of Butyl N,N’-didecylphosphorodiamidate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Butyl N,N’-didecylphosphorodiamidate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the butyl or decyl groups are replaced by other nucleophiles.
Oxidation: The phosphorus atom in the compound can be oxidized to form phosphorodiamidate oxides.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous acids to form phosphoric acid derivatives and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions are used, with the reaction typically carried out at elevated temperatures.
Major Products Formed
Nucleophilic Substitution: Substituted phosphorodiamidates.
Oxidation: Phosphorodiamidate oxides.
Hydrolysis: Phosphoric acid derivatives and corresponding amines.
Aplicaciones Científicas De Investigación
Butyl N,N’-didecylphosphorodiamidate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Butyl N,N’-didecylphosphorodiamidate involves its interaction with molecular targets through its phosphorodiamidate core. The compound can form stable complexes with metal ions and other electrophilic species, which can modulate various biochemical pathways. The butyl and decyl groups provide hydrophobic interactions that enhance the compound’s binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Di-tert-butyl N,N-diethylphosphoramidite: Similar in structure but with different alkyl groups.
Di-tert-butyl N,N-diisopropylphosphoramidite: Another phosphoramidate with different alkyl groups.
Uniqueness
Butyl N,N’-didecylphosphorodiamidate is unique due to its specific combination of butyl and decyl groups, which confer distinct hydrophobic properties and reactivity. This makes it particularly useful in applications where specific hydrophobic interactions are required.
Propiedades
Número CAS |
65289-18-1 |
|---|---|
Fórmula molecular |
C24H53N2O2P |
Peso molecular |
432.7 g/mol |
Nombre IUPAC |
N-[butoxy-(decylamino)phosphoryl]decan-1-amine |
InChI |
InChI=1S/C24H53N2O2P/c1-4-7-10-12-14-16-18-20-22-25-29(27,28-24-9-6-3)26-23-21-19-17-15-13-11-8-5-2/h4-24H2,1-3H3,(H2,25,26,27) |
Clave InChI |
NQGWODVJQCODNY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCNP(=O)(NCCCCCCCCCC)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


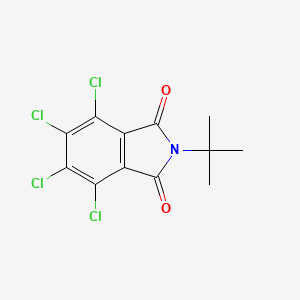
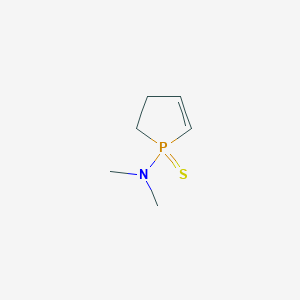
![2-{[(2H-Pyrrol-2-ylidene)methyl]amino}ethan-1-ol](/img/structure/B14497154.png)
![2,3,4,6,7,12-Hexahydro-1H-indolo[2,3-a]quinolizin-5-ium perchlorate](/img/structure/B14497161.png)

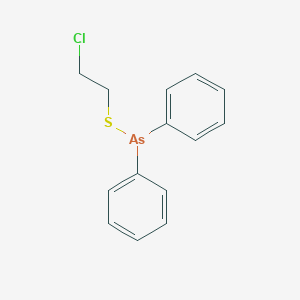
![Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, diethyl ester](/img/structure/B14497177.png)
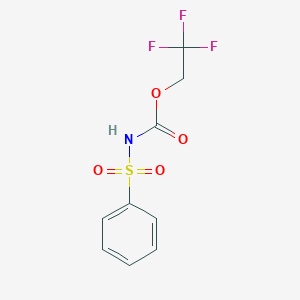
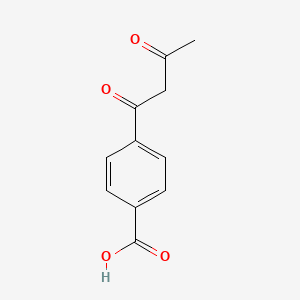
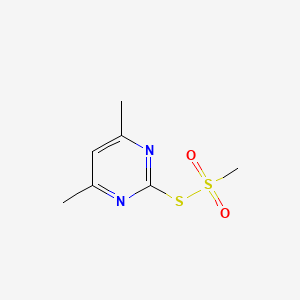
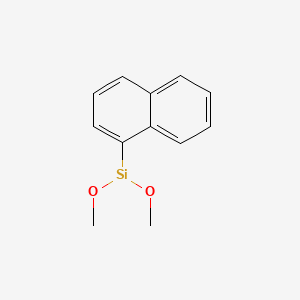
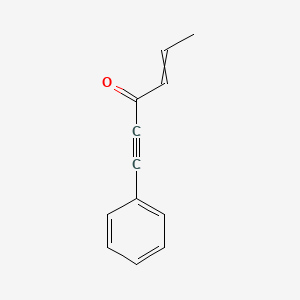
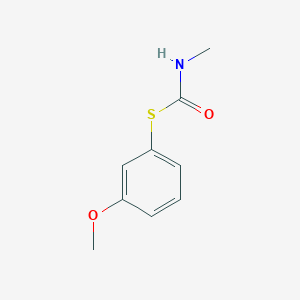
![1-(4-Chlorophenyl)-2-[4-[2-(4-chlorophenyl)-2-oxoacetyl]phenyl]ethane-1,2-dione](/img/structure/B14497218.png)
